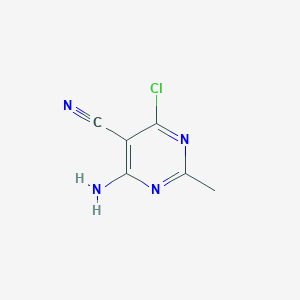

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKHTMVNHANHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile basic properties

An In-Depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile: Properties, Reactivity, and Synthetic Utility

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrimidine core is a privileged scaffold, found in numerous biologically active agents and is an integral part of DNA and RNA.[1][2] This guide provides a comprehensive overview of the fundamental properties, reactivity, and strategic applications of this molecule. The structure incorporates four distinct functional groups—an amine, a reactive chlorine, a methyl group, and a cyano group—making it an exceptionally versatile building block for the synthesis of diverse chemical libraries. The primary focus of this document is the molecule's reactivity, particularly the nucleophilic aromatic substitution (SNAr) at the C6 position, a cornerstone reaction for derivatization. We will explore its synthetic utility, propose experimental protocols, and discuss its potential in the development of novel therapeutics.

Physicochemical and Structural Profile

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. This section details the known and predicted characteristics of this compound.

Core Structural Properties

The molecule is characterized by a pyrimidine ring substituted at positions 2, 4, 5, and 6. The combination of an electron-donating amino group and a potent electron-withdrawing cyano group creates a unique electronic environment that dictates its reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 76574-37-3 | [3] |

| Molecular Formula | C₆H₄ClN₄ | Calculated |

| Molecular Weight | 167.58 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy[4] |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, properties can be reliably predicted based on its structure and data from closely related analogues like 6-chloro-2-methylpyrimidin-4-amine.[5]

| Property | Predicted Value | Rationale / Significance |

| XLogP3 | 1.2 | Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[5] |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amino group can engage in crucial hydrogen bonding interactions with biological targets.[5] |

| Hydrogen Bond Acceptors | 4 (3 from ring N, 1 from -CN) | Multiple sites for hydrogen bonding increase the potential for high-affinity binding to enzymes or receptors.[5] |

| Topological Polar Surface Area | 77.7 Ų | Suggests good potential for oral bioavailability based on Veber's rules.[5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetic acid. | Analogy[4] |

Spectroscopic Characterization Insights

A hypothetical spectroscopic analysis provides a framework for compound verification:

-

¹H-NMR: A singlet corresponding to the C2-methyl protons (approx. δ 2.5 ppm) and a broad singlet for the C4-amino protons (variable, approx. δ 7.0-8.0 ppm). The absence of other aromatic protons simplifies the spectrum.

-

¹³C-NMR: Distinct signals for the nitrile carbon (δ ~115-120 ppm), the four unique pyrimidine ring carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile (~2220-2240 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Reactivity and Mechanistic Rationale

The synthetic value of this compound stems from the predictable and selective reactivity of its functional groups, particularly the chloro substituent.

The Pyrimidine Core: An Electron-Deficient Scaffold

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This property is significantly amplified by the strongly electron-withdrawing nitrile group at the C5 position. This electronic nature makes the ring susceptible to nucleophilic attack, which is the cornerstone of its chemical utility.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at the C6 position is the most reactive site for nucleophilic displacement. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom bonded to the chlorine (C6).

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the nitrile group, stabilizing the intermediate and lowering the activation energy for its formation.[6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The reaction is highly efficient due to the electronic activation provided by both the ring nitrogens and the C5-nitrile group.[6] This allows for a broad range of nucleophiles to be introduced at this position under relatively mild conditions.[7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building molecular complexity and diversity, a critical activity in modern drug discovery.[2]

A Versatile Building Block for Library Synthesis

Each functional group on the molecule serves as a "handle" for subsequent chemical modification. The C6-chloro group is the primary site for introducing diversity via SNAr. The C4-amino group can be acylated, alkylated, or used as a linker. The C5-nitrile group is a stable and versatile pharmacophore, known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amides or tetrazoles.[9] This multi-handle approach allows for the systematic and efficient generation of large libraries of related compounds for biological screening.

Caption: Synthetic diversification pathways from the core scaffold.

Potential Application in Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors utilize a substituted pyrimidine or a related heterocycle as the core "hinge-binding" element. This part of the drug mimics the adenine of ATP and forms key hydrogen bonds in the ATP-binding pocket of the kinase. The 4-amino group on this scaffold is perfectly positioned to act as a hinge-binder. By displacing the C6-chloro group with various fragments, chemists can explore the solvent-exposed regions of the kinase active site to achieve potency and selectivity. For example, the structure shares conceptual similarities with intermediates used in the synthesis of inhibitors for kinases like BCR/ABL and Src.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and derivatization of the title compound. They are designed to be robust and reproducible.

Proposed Synthesis of this compound

This procedure is adapted from established multi-component reaction methodologies for synthesizing substituted 4-aminopyrimidine-5-carbonitriles.[10]

Rationale: This three-component reaction efficiently constructs the highly substituted pyrimidine ring in a single step from simple, commercially available precursors. Using water as a solvent is a "green chemistry" approach that can enhance reactivity through hydrophobic effects.[10]

Step-by-Step Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (10 mmol), acetamidine hydrochloride (10 mmol), and a suitable chloro-containing aldehyde or ketone precursor (10 mmol).

-

Solvent and Catalyst: Add 30 mL of water and triethylamine (12 mmol) to the flask. The triethylamine acts as a base to deprotonate the amidine hydrochloride and catalyze the condensation reactions.

-

Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 6-8 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[11]

General Protocol for Nucleophilic Substitution of the C6-Chloro Group

Rationale: This protocol provides a general method for displacing the C6-chloro atom with a primary or secondary amine, a common and critical step for building a chemical library. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) prevents competition with the amine nucleophile.

Step-by-Step Protocol:

-

Setup: To a sealed vial, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and DIPEA (2.0 eq).

-

Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1 M.

-

Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related chloromethylpyrimidines provide a reliable basis for safe handling procedures.[5][12]

-

GHS Hazard Statements: Based on analogous compounds, it should be treated as:

-

Handling:

-

Storage:

References

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]

-

Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

-

Fun, H. K., et al. (2014). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PMC, NIH. Available from: [Link]

-

Aladdin Scientific. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, min 97%, 100 mg. Available from: [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]

-

Patel, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Available from: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. Available from: [Link]

-

ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

-

ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Available from: [Link]

-

MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

-

PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

PubMed Central. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available from: [Link]

-

ChemSynthesis. 4-amino-2-chloro-5-pyrimidinecarbonitrile. Available from: [Link]

-

PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Available from: [Link]

-

PubMed Central. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route for the preparation of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and the underlying chemical principles.

Introduction and Significance

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The unique electronic properties of the pyrimidine ring, coupled with the diverse functionalities that can be introduced, allow for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a highly functionalized pyrimidine derivative of significant interest. The presence of a chloro group, an amino group, and a cyano group on the pyrimidine scaffold provides multiple points for further chemical modification, making it a versatile building block in the synthesis of complex drug candidates, including potential kinase inhibitors and other targeted therapies.[2][3]

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a multi-step process that strategically builds the required functionality on a pre-formed pyrimidine ring. A logical and efficient pathway commences with the readily available 4,6-dihydroxy-2-methylpyrimidine. The key transformations involve the introduction of the carbonitrile group at the 5-position, followed by chlorination and selective amination.

This guide will focus on a five-step synthetic sequence:

-

Formylation: Introduction of a formyl group at the C5 position of 4,6-dihydroxy-2-methylpyrimidine via the Vilsmeier-Haack reaction.

-

Oximation: Conversion of the aldehyde to an oxime.

-

Dehydration: Transformation of the oxime into the target nitrile group.

-

Chlorination: Replacement of the hydroxyl groups with chlorine atoms.

-

Selective Amination: Introduction of the amino group at the C4 position.

The following diagram illustrates the overall synthetic workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Scaffold: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Executive Summary: The "Linchpin" Intermediate

In the landscape of heterocyclic medicinal chemistry, 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) serves as a high-value "linchpin" scaffold.[1] Its structural utility lies in its dense functionalization: it possesses an electrophilic handle (C6-Cl) for nucleophilic aromatic substitution (

This specific arrangement allows for the rapid construction of fused bicyclic systems—most notably pyrimido[4,5-d]pyrimidines and purine analogs —which are privileged structures in the design of tyrosine kinase inhibitors (TKIs), adenosine receptor antagonists, and antiviral agents.[1] This guide details the synthesis, reactivity profile, and handling protocols for this critical intermediate.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

Before initiating synthesis or application, researchers must verify the compound's identity against the following physiochemical baseline.

| Property | Specification | Notes |

| IUPAC Name | This compound | Alternate: 4-Amino-6-chloro-5-cyano-2-methylpyrimidine |

| CAS Number | 76574-37-3 | Critical:[1][2] Do not confuse with the 2-chloro isomer (CAS 14394-70-8).[1] |

| Molecular Formula | ||

| Molecular Weight | 168.58 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon exposure to light/moisture.[1] |

| Solubility | DMSO, DMF, hot Ethanol | Sparingly soluble in water; insoluble in hexanes.[1] |

| Melting Point | >250 °C (dec.) | High lattice energy due to H-bonding network.[1] |

| Reactivity Hotspots | C6-Cl ( | C6 is highly susceptible to amine nucleophiles.[1] |

Part 2: Synthetic Architecture

The synthesis of CAS 76574-37-3 is a classic example of "functional group installation" where the pyrimidine core is built first, followed by the activation of the C6 position.[1]

The Core Pathway: Deoxychlorination

The most robust route involves the chlorination of the 6-hydroxy (or 6-oxo) precursor using phosphorus oxychloride (

The Precursor: 4-Amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile.[1]

The Reagent:

Protocol: Vilsmeier-Haack Type Chlorination

Note: This reaction generates HCl gas and requires a scrubber.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

). -

Charging: Add the 6-hydroxy precursor (10.0 g, 66.6 mmol) to the flask.

-

Reagent Addition: Carefully add

(50 mL, excess) under an inert atmosphere ( -

Catalysis: Add N,N-Dimethylaniline (1.5 mL). Scientific Rationale: The base catalyzes the reaction by forming a highly reactive Vilsmeier-Haack intermediate with

, lowering the activation energy for the substitution of the enol oxygen.[1] -

Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (

).[1] -

Quenching (CRITICAL):

-

Cool the mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a base trap). -

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.[1]

-

-

Isolation: Neutralize the aqueous slurry to pH 7–8 using saturated

or

Visualization of Synthetic Logic

Figure 1: The stepwise construction of the pyrimidine scaffold, highlighting the critical chlorination step.[1]

Part 3: Functionalization & Medicinal Chemistry Applications[1][3][4]

The true value of CAS 76574-37-3 lies in its ortho-amino nitrile motif combined with a reactive chloro group.[1] This "triad" of functional groups enables divergent synthesis.[1][3]

The "Hotspot" for Kinase Inhibitors ( )

The chlorine atom at C6 is activated by the electron-withdrawing nitrile group at C5 and the ring nitrogens.[1] It readily undergoes Nucleophilic Aromatic Substitution (

-

Application: Synthesis of EGFR or BRAF inhibitors.[1]

-

Mechanism: Addition-Elimination.[1] The amine attacks C6, the Meisenheimer complex is stabilized by the C5-CN, followed by loss of

.[1] -

Conditions: Amine (1.1 eq), DIPEA (2.0 eq), n-Butanol or DMF, 80°C.

Pyrimidopyrimidine Formation (The "Double-Stitch")

Once an amine is installed at C6, the adjacent C5-nitrile and C4-amino groups can be "stitched" together to form a second ring.[1]

-

Reagent: Formamidine acetate or Triethyl orthoformate.[1]

-

Result: Formation of 4-amino-pyrimido[4,5-d]pyrimidine cores.[1] These are isosteres of adenine and are potent ATP-competitive inhibitors.[1]

Divergent Synthesis Diagram[1]

Figure 2: Divergent synthetic pathways utilizing the electrophilic C6 and the ortho-amino nitrile functionality.[1]

Part 4: Safety, Stability & Handling[1]

Stability[1]

-

Moisture Sensitivity: The C-Cl bond is relatively stable to atmospheric moisture, but the compound should be stored under inert gas (

or -

Thermal Stability: Stable up to 200°C, but avoid prolonged heating in acidic media unless hydrolysis is intended.

Critical Safety Hazards

-

Skin Sensitization: Pyrimidine nitriles are potent sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Cyanide Potential: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic

and traces of HCN.[1] -

POCl3 Residues: If synthesizing in-house, ensure the product is free of acidic phosphorus residues, which can degrade the compound during storage.[1]

References

-

BLDpharm. (2024). Product Analysis: this compound (CAS 76574-37-3).[1][2] Retrieved from

-

ChemicalBook. (2024). Chemical Properties and Synthesis of CAS 76574-37-3. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrimidine Nitriles and Kinase Inhibition. Retrieved from

-

Barth, M., et al. (2004).[1] Synthesis of 4-amino-substituted pyrimidines as novel kinase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for

protocols on chloropyrimidines).

Sources

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of amino, chloro, methyl, and carbonitrile groups on a pyrimidine core provides multiple reaction sites for chemical modification, making it an attractive scaffold for the development of compounds with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a key intermediate.

Chemical Identity and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to its application in drug discovery and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

IUPAC Name: this compound

CAS Number: 76574-37-3

Molecular Formula: C₆H₅ClN₄

Molecular Weight: 168.58 g/mol

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 245-246 °C | [1] |

| Boiling Point (Predicted) | 366.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white crystalline powder (inferred from similar compounds) | |

| Solubility | Sparingly soluble in water (inferred from similar compounds) |

Spectroscopic Characterization (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ ~2.4 ppm (s, 3H): This singlet would correspond to the protons of the methyl group at the C2 position.

-

δ ~7.5 ppm (s, 2H): This broad singlet, which would be exchangeable with D₂O, is attributed to the protons of the amino group at the C4 position.

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~25 ppm: Signal for the methyl carbon at C2.

-

δ ~90 ppm: Signal for the carbon at C5, which is shielded by the amino group and deshielded by the carbonitrile and chloro groups.

-

δ ~115 ppm: Signal for the carbon of the carbonitrile group.

-

δ ~160 ppm: Signal for the carbon at C4, attached to the amino group.

-

δ ~162 ppm: Signal for the carbon at C6, attached to the chloro group.

-

δ ~165 ppm: Signal for the carbon at C2, attached to the methyl group.

Mass Spectrometry (EI):

-

m/z (%) : 168/170 (M⁺/M⁺+2, isotopic pattern for one chlorine atom), with the molecular ion peak being a significant fragment. Further fragmentation would likely involve the loss of HCN, Cl, and CH₃ radicals.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, leveraging established pyrimidine chemistry. A plausible and efficient synthetic route is outlined below.

Sources

Technical Monograph: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Content Type: Technical Reference & Synthesis Guide Subject: CAS 76574-37-3 | Molecular Architecture & Applications

Executive Summary

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) serves as a critical electrophilic scaffold in modern medicinal chemistry.[1] Its value lies not merely in its molecular weight but in its dense functionalization: a pyrimidine core armed with a nucleophilic amino group, an electron-withdrawing nitrile, and a labile chlorine atom.[2] This specific arrangement renders the molecule a "privileged structure" for the synthesis of kinase inhibitors (e.g., cGMP-dependent protein kinase inhibitors) and antiviral agents.[2]

This guide dissects the physicochemical identity, synthetic pathways, and analytical validation protocols required to utilize this intermediate effectively in drug development.[2][3]

Physicochemical Identity & Mass Spectrometry

The precise molecular weight of this compound is the primary anchor for stoichiometric calculations in synthesis and identification in mass spectrometry.[2][3]

Quantitative Profile

| Parameter | Value | Technical Context |

| Molecular Formula | High nitrogen content increases polarity.[2] | |

| Molecular Weight (Average) | 168.58 g/mol | Used for molarity calculations in scale-up.[2] |

| Monoisotopic Mass | 168.0203 g/mol | Based on |

| CAS Number | 76574-37-3 | Unique identifier for regulatory compliance.[1][2] |

| Physical State | Off-white crystalline solid | Melting point typically >220°C (dec).[2][4] |

| Solubility | DMSO, DMF | Poor solubility in water/non-polar solvents.[2][3][4] |

Mass Spectrometry Insight: The Chlorine Signature

For researchers validating this compound via LC-MS, the molecular weight is not a single number.[2] Due to the natural abundance of Chlorine isotopes (

-

Diagnostic Value: Absence of this 3:1 pattern indicates dechlorination (hydrolysis) or lack of the chloro-substituent.[2][3]

Synthetic Architecture

The synthesis of this compound typically follows a convergent route, constructing the pyrimidine ring before functionalizing the C6 position.[2]

Core Synthetic Pathway

The most robust industrial route involves the condensation of acetamidine with a malononitrile derivative, followed by chlorination.[2][3]

-

Cyclization: Acetamidine hydrochloride reacts with ethoxymethylene malononitrile to form the 4-amino-6-hydroxy intermediate.[2]

-

Chlorination: The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (

), often catalyzed by N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).[2]

Figure 1: Convergent synthesis workflow transforming acyclic precursors into the chlorinated pyrimidine scaffold.

Critical Process Parameters (CPP)

-

Moisture Control:

is violently reactive with water.[2][3] All glassware must be oven-dried.[2][3] -

Temperature: The chlorination step usually requires reflux (approx. 105°C).[2][3] Incomplete heating leads to mixed chloro/hydroxy impurities.[2][3]

-

Quenching: The reaction mixture must be poured onto ice slowly to hydrolyze excess

without degrading the nitrile group.[2][3]

Analytical Validation Protocols

Trustworthiness in data comes from self-validating analytical loops.[2][3] Do not rely on a single method.

Protocol: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic system) and 220 nm (nitrile/amide bonds).[2][3]

-

Acceptance Criteria: Purity > 98.0% area normalization.

Protocol: Structural Confirmation (NMR)

In

- 2.4-2.6 ppm (3H, s): Methyl group at C2.[2]

-

8.0-8.5 ppm (2H, br s): Amino group (exchangeable with

-

Absence: No other signals should be present.[2][3] Any peaks in the 6.0-8.0 ppm range indicate impurities (likely unreacted starting material).[2][3]

Figure 2: Analytical decision tree ensuring batch integrity before downstream application.

Functional Utility in Drug Design

Why is this specific molecular weight and structure valuable? The C6-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

-

Mechanism: The electron-withdrawing nitrile group at C5 and the ring nitrogens pull electron density away from C6, making it susceptible to attack by amines, thiols, or alkoxides.[2]

-

Application: This allows researchers to "snap" complex side chains onto the pyrimidine core, creating libraries of kinase inhibitors.[2][3]

-

Reaction Condition: Typically performed in DMF/DIEA at 60-80°C.[2][3]

Caution: The nitrile group can hydrolyze to a primary amide under strong acidic/basic conditions.[2][3] Maintain pH 4-9 during workups unless hydrolysis is intended.[2][3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrimidines. Retrieved January 30, 2026, from [Link][2]

Sources

Structure of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile.

An In-Depth Technical Guide to the Structure and Application of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will dissect its molecular architecture, explore robust methodologies for its synthesis and structural verification, and illuminate its functional role as a pivotal building block in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and validating protocols to ensure scientific integrity.

Introduction to a Privileged Scaffold

The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is an electron-rich aromatic heterocycle that stands as a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its biocompatibility is inherent.[1] This structural motif is not merely a passive scaffold; its unique physicochemical attributes, including the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in specific, high-affinity interactions with a multitude of biological targets.[1] Consequently, pyrimidine derivatives are integral to a wide array of approved therapeutics for conditions ranging from cancer and viral infections to neurological disorders.[1]

Overview of this compound

This compound (CAS No. 76574-37-3) is a highly functionalized pyrimidine derivative. Its strategic arrangement of reactive and interactive groups—a reactive chlorine atom, a hydrogen-bonding amino group, a space-filling methyl group, and a polar nitrile group—makes it an exceptionally versatile intermediate for synthetic chemistry. This guide will establish the foundational knowledge required to leverage this molecule's full potential in research and development settings.

Molecular Structure and Physicochemical Properties

Core Structure and Functional Groups

The structure of this compound is defined by the interplay of its constituent parts:

-

Pyrimidine Ring: A planar, aromatic core that serves as the structural backbone. Related crystal structures confirm the general planarity of substituted pyrimidine rings.[2]

-

Amino Group (C4): Acts as a critical hydrogen bond donor, essential for anchoring the molecule within the active sites of target proteins.

-

Chloro Group (C6): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is the primary site for synthetic elaboration, allowing for the introduction of diverse side chains to modulate potency and selectivity.

-

Methyl Group (C2): A non-polar group that can contribute to van der Waals interactions and influence the molecule's overall lipophilicity and metabolic stability.

-

Carbonitrile Group (C5): A strong electron-withdrawing group and a potent hydrogen bond acceptor. The nitrile is metabolically robust and often serves as a bioisostere for a carbonyl group, capable of forming key interactions with protein residues.[3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 76574-37-3 | [4][5] |

| Molecular Formula | C₆H₅ClN₄ | [5] |

| Molecular Weight | 168.58 g/mol | [5] |

| Appearance | Solid (typically off-white crystals) | [6] |

| SMILES | N#CC1=C(Cl)N=C(C)N=C1N | [5] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5] |

Synthesis and Structural Elucidation

Rationale for Synthetic Strategy

The synthesis of highly substituted pyrimidines often employs multicomponent reactions (MCRs). These reactions are prized for their efficiency, atom economy, and ability to generate complex molecules in a single step.[7] A common and logical approach involves the condensation of an amidine with a 1,3-dielectrophile precursor, which can be formed in situ. This strategy allows for the rapid construction of the core pyrimidine ring system.

Generalized Synthesis Protocol

While numerous specific synthetic routes exist, the following protocol outlines a representative three-component method adapted from established principles of pyrimidine synthesis.[7]

Objective: To synthesize this compound.

Materials:

-

Malononitrile

-

Acetamidine hydrochloride

-

A suitable chlorinating agent (e.g., N-chlorosuccinimide - NCS)

-

Base (e.g., sodium ethoxide, triethylamine)

-

Solvent (e.g., ethanol, DMSO)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.

-

Base Addition: Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise to the reaction mixture at room temperature. The causality here is the deprotonation of malononitrile and the neutralization of the amidine hydrochloride to generate the active nucleophiles.

-

Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). This step facilitates the condensation and cyclization to form the aminopyrimidine intermediate.

-

Chlorination: After cooling the reaction mixture, introduce N-chlorosuccinimide (1.1 eq). The rationale is the electrophilic chlorination at the electron-rich position of the pyrimidine ring.

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Workflow for Structural Verification

A rigorous, self-validating workflow is essential to confirm the identity and purity of the synthesized compound. This process ensures that subsequent biological or chemical assays are based on a well-characterized molecule.

Caption: Workflow for Synthesis and Structural Validation.

Spectroscopic and Chromatographic Characterization

Protocol 3.4.1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final compound.

-

System: A reverse-phase HPLC system with a C18 column.[8]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

-

Detection: UV detector at 254 nm.

-

Trustworthiness: A sharp, single peak accounting for >95% of the total integrated area is the standard for a high-purity sample suitable for further research.

Protocol 3.4.2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak at m/z corresponding to [M+H]⁺ (169.58). The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) provides definitive evidence of its presence.

Protocol 3.4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise atomic connectivity of the molecule.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[9]

-

Expected ¹H NMR Signals:

-

A singlet corresponding to the methyl protons (CH₃).

-

A broad singlet for the amino protons (NH₂), which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Signals corresponding to the six distinct carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring and the nitrile carbon.

-

-

Expertise: The chemical shifts and coupling patterns (or lack thereof) provide an unambiguous fingerprint of the molecular structure, validating the synthetic outcome.

Application in Targeted Drug Development

Role as a Key Building Block in Kinase Inhibitors

This compound is a premier building block for the synthesis of protein kinase inhibitors.[10][11] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer. This scaffold is ideally suited for targeting the ATP-binding site of kinases.

The synthetic utility stems from the C6-chloro position. This site readily undergoes SNAr reactions with various amines (anilines, piperazines, etc.), allowing for the attachment of larger, more complex fragments. These fragments are designed to extend into other regions of the kinase active site, thereby increasing binding affinity and conferring selectivity for the target kinase over others.

Mechanism of Action: A Kinase Inhibition Model

Many kinase inhibitors function by competing with endogenous ATP. Derivatives of the title compound are designed to mimic the adenine portion of ATP, using the pyrimidine core to occupy the adenine binding pocket and the C4-amino group to form crucial hydrogen bonds with the "hinge region" of the kinase.

Caption: Generalized Mechanism of Kinase Inhibition.

Safety and Handling

Hazard Identification

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses the following hazards:

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from BLDpharm.[5]

Recommended Handling and Storage Protocols

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: As specified in Table 2.1, store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) and away from light to prevent degradation.[5][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical reagent; it is a high-value, strategically designed scaffold for modern drug discovery. Its structural features provide a robust platform for synthetic elaboration, while its core pyrimidine nature offers a proven framework for interacting with key biological targets. A thorough understanding of its structure, validated by rigorous analytical techniques, is the first and most critical step in unlocking its potential to create novel and effective targeted therapies.

References

-

4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

-

Jotani, M. M., et al. (2012). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]

-

SIELC Technologies. (2018). 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]

-

Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

-

He, Y., & Kang, J. (2008). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

-

Fun, H. K., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... European Journal of Medicinal Chemistry. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

PubChem. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. Available at: [Link]

-

Khurana, J. M., & Aggarwal, A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available at: [Link]

-

Al-Yahya, M. A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. Available at: [Link]

-

Al-Hourani, B. J., et al. (2019). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate. Available at: [Link]

-

Desai, N. C., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

-

Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 76574-37-3 [m.chemicalbook.com]

- 5. 76574-37-3|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 2-Amino-4-chloro-6-methylpyrimidine | SIELC Technologies [sielc.com]

- 9. epfl.ch [epfl.ch]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Technical Monograph: 1H NMR Characterization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Executive Summary

This guide provides a definitive technical framework for the characterization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS: 5434-39-9) using proton nuclear magnetic resonance (

This molecule represents a "silent" aromatic system; unlike typical pyrimidines, the ring carbons are fully substituted (positions 2, 4, 5, 6), resulting in a spectrum devoid of aromatic C-H signals. Consequently, the burden of structural proof rests entirely on the integration stoichiometry between the aliphatic methyl group and the exchangeable amine protons. This guide addresses the critical challenge of solvent-solute interaction, specifically the overlap of the 2-methyl signal with the DMSO-d

Structural Analysis & Theoretical Prediction[1]

Before acquisition, one must understand the electronic environment to predict chemical shifts accurately. The pyrimidine core is electron-deficient. The addition of a nitrile group (C5) and a chlorine atom (C6) exerts a strong inductive withdrawing effect (-I), significantly deshielding the remaining protons.

Electronic Environment Map

-

Position 2 (Methyl): Attached to the imine-like carbon between two nitrogens. It is deshielded relative to a toluene methyl, but less so than a methyl on a positively charged pyridinium ring.

-

Position 4 (Amine): The lone pair on the exocyclic nitrogen is delocalized into the ring, especially pulled by the para-positioned chlorine and ortho-positioned nitrile. This makes these protons acidic, shifting them downfield and increasing their exchange rate.

-

Ring Protons: None. Any signal in the 6.0–9.0 ppm range (other than the amine) indicates an impurity or a regioisomer (e.g., failure to chlorinate or cyanylate).

Assignment Logic Visualization

Figure 1: Structural logic flow linking chemical moieties to predicted spectral signals. Note the influence of electron-withdrawing groups on the amine shift.

Experimental Protocol

The choice of solvent is not merely about solubility; it is about spectral integrity. Chloroform-d (CDCl

Recommended Solvent System

Primary: Dimethyl sulfoxide-d

-

Rationale: DMSO acts as a hydrogen bond acceptor, "locking" the amine protons in a specific conformation. This sharpens the signal into a distinct singlet (or doublet if restricted rotation occurs), allowing for accurate integration.

-

Risk: The residual solvent peak of DMSO-d

is a quintet centered at 2.50 ppm . The 2-methyl group of the target compound resonates very close to this region (typically 2.45–2.60 ppm).

Sample Preparation Workflow

-

Massing: Weigh 5–10 mg of the solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(containing 0.03% TMS v/v). -

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (shimming issues).

-

Transfer: Filter through a cotton plug into a high-precision NMR tube (5mm).

Spectral Data & Interpretation

The following data represents the standard expectation for a pure sample (>98%) at 300 MHz or higher at 298 K.

Chemical Shift Table[3]

| Moiety | Type | Shift ( | Multiplicity | Integration | Notes |

| -CH | Aliphatic | 2.48 – 2.60 | Singlet (s) | 3H | Critical: Often overlaps with DMSO pentet (2.50). See Section 5 for resolution. |

| H | Impurity | 3.33 | Broad (s) | Variable | Water content in DMSO. |

| -NH | Heteroatom | 7.80 – 8.30 | Broad Singlet (bs) | 2H | Disappears upon D |

| Aromatic | Ring | N/A | None | 0H | Presence of signals here indicates starting material (e.g., des-chloro). |

The "Silent Ring" Validation

The most powerful diagnostic for this compound is what is missing.

-

If you observe a singlet around 8.5–9.0 ppm (that is not the NH

), you likely have 4-Amino-2-methylpyrimidine-5-carbonitrile (missing the Chlorine at C6). The C6-H proton would appear in this region. -

If you observe a signal around 6.5 ppm , you may have unreacted starting material or a hydrolysis product (pyridone form).

Advanced Troubleshooting: The Methyl-DMSO Overlap

A common error in automated integration is the merging of the 2-methyl singlet with the DMSO solvent peak. This leads to incorrect purity calculations.

Resolution Protocol

If the methyl signal is obscured by the DMSO peak (2.50 ppm):

-

Temperature Variation:

-

Heat the probe to 313 K (40°C). The water peak will shift significantly upfield, and the exchangeable amine peak will shift, but the methyl and DMSO peaks shift at different rates due to magnetic susceptibility changes. This often separates the shoulders.

-

-

Solvent Swap (Verification):

-

Run a secondary spectrum in Methanol-d

(CD -

Result: The methyl peak will appear clearly around 2.5–2.6 ppm. The amine protons will exchange with deuterium and disappear .

-

Use: This confirms the integral of the methyl group relative to any non-exchangeable impurities.

-

Purity & QC Workflow

Figure 2: Quality Control decision tree. Note that the presence of aromatic ring protons is an immediate failure criteria for this fully substituted pyrimidine.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Source:[Link]

-

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

Source:[Link]

-

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541563, this compound.

-

Source:[Link]

-

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for Amine acidity).

-

Source:[Link]

-

Sources

Technical Guide: Mass Spectrometry of Chloropyrimidine Compounds

Executive Summary

Chloropyrimidines serve as critical scaffolds in the synthesis of nucleoside analogs, kinase inhibitors, and antimetabolites. However, their analysis presents distinct challenges due to the electronegativity of chlorine, the basicity of the pyrimidine ring, and the stringent regulatory requirements for genotoxic impurities (GTIs).

This guide moves beyond standard operating procedures to explore the physics of chloropyrimidine mass spectrometry. We will dissect the isotopic signatures that validate their presence, the ionization mechanisms that maximize sensitivity, and the fragmentation pathways that elucidate their structure.

The Isotopic Fingerprint: Validation by Physics

Before fragmentation occurs, the presence of a chloropyrimidine is confirmed by the unique isotopic abundance of chlorine. Unlike carbon or nitrogen, where the heavy isotope is a trace occurrence, chlorine possesses two stable isotopes with significant natural abundance:

The "Rule of Three"

In low-resolution MS (Single Quad) or high-resolution Q-TOF, the molecular ion cluster provides immediate structural confirmation.

-

Monochloro (

): The M+2 peak is approximately 33% (1/3) the height of the M peak. -

Dichloro (

): The pattern shifts to 9:6:1 (M : M+2 : M+4). -

Trichloro (

): The pattern becomes 27:27:9:1 .

Table 1: Diagnostic Isotope Ratios for Chloropyrimidines

| Halogen Count | Pattern (Relative Intensity) | Visual Signature |

| 1 Cl | 100 : 32.0 | "3 to 1" step down |

| 2 Cl | 100 : 64.0 : 10.2 | "High shoulder" M+2 |

| 3 Cl | 100 : 96.0 : 30.7 : 3.3 | M and M+2 nearly equal |

| 1 Cl + 1 Br | 76 : 100 : 24 | M+2 becomes Base Peak |

Analyst Note: In ESI, always verify that the M+2 peak is not an adduct (e.g.,

vs). The mass difference for an isotope is exactly 1.997 Da, whereas Na/H difference is 21.98 Da.

Ionization Strategy: ESI vs. APCI[1][2][3][4]

Choosing the correct interface is critical for sensitivity. Chloropyrimidines are semi-polar, basic heterocycles.

Electrospray Ionization (ESI)[2][3][5]

-

Mechanism: Solution-phase ionization. The basic nitrogens (N1/N3) on the pyrimidine ring readily accept protons (

). -

Best For: Polar derivatives, nucleoside analogs, and trace impurity analysis (ppm levels).

-

Caveat: Susceptible to ion suppression from matrix components.[1]

Atmospheric Pressure Chemical Ionization (APCI)[1][5]

-

Mechanism: Gas-phase ionization.[2]

-

Best For: Non-polar chloropyrimidines (e.g., highly alkylated or protected intermediates) that do not protonate well in solution.

-

Caveat: Can induce thermal degradation if the chlorine bond is labile.

Decision Logic

Figure 1: Decision matrix for selecting the ionization source based on analyte polarity and stability.

Fragmentation Dynamics (MS/MS)

In Tandem MS (MS/MS), chloropyrimidines undergo characteristic cleavages. Understanding these allows you to distinguish regioisomers (e.g., 2-chloro vs. 4-chloro).

Even-Electron Rule (ESI)

In ESI, the precursor is usually an even-electron ion (

-

Loss of HCl (Neutral Loss):

-

Ring Fission (Retro-Diels-Alder - RDA):

-

The pyrimidine ring cleaves, often expelling neutral HCN (27 Da) or R-CN.

-

This is diagnostic for the pyrimidine core structure.

-

Radical Cation Pathways (EI or High Energy CID)

If using EI (GC-MS) or high-energy CID, you may observe homolytic cleavage.

-

Loss of Cl Radical: Direct bond break generating

. This is less common in standard LC-MS/MS but indicates a weak C-Cl bond.

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways for protonated chloropyrimidines in ESI-MS/MS.

Protocol: Trace Analysis of Genotoxic Impurities[10]

Chloropyrimidines are often flagged as Potential Genotoxic Impurities (PGIs) due to their alkylating potential. The following protocol is designed for high-sensitivity detection (LOD < 1 ppm relative to API).

Experimental Setup

Instrument: Triple Quadrupole MS (QqQ) coupled to UHPLC.

Table 2: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 1.7 µm, 2.1 x 100mm) | Retains semi-polar pyrimidines; high peak capacity. |

| Mobile Phase A | 5mM Ammonium Formate (pH 3.5) | Acidic pH ensures N-protonation; Formate is volatile. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than MeOH; better desolvation. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for ESI nebulization efficiency. |

| Gradient | 5% B to 95% B over 10 mins | Elutes polar hydrolysis products early, parent late. |

Step-by-Step Workflow

-

System Suitability: Inject a standard mix of the chloropyrimidine at the target limit level (e.g., 10 ng/mL). Ensure S/N ratio > 10.

-

MRM Optimization:

-

Infuse the standard directly into the source.

-

Select the Precursor Ion (monoisotopic

). -

Ramp Collision Energy (CE) to maximize the intensity of the

or characteristic ring fragment. -

Self-Validation: Verify the transitions preserve the chlorine isotope ratio if the fragment still contains Cl (rare for mono-chloro, common for di-chloro).

-

-

Sample Preparation:

-

Dissolve API in 100% DMSO (if solubility is limited) then dilute with Mobile Phase A.

-

Critical: Avoid protic solvents (MeOH/Water) in stock solution if the chloropyrimidine is highly reactive to hydrolysis.

-

-

Data Acquisition:

-

Run in MRM mode.

-

Monitor two transitions: Quantifier (most intense) and Qualifier (secondary fragment).

-

Acceptance Criteria: The ratio of Quant/Qual peaks in the sample must match the standard within ±20%.

-

References

-

Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS. Environmental Science & Technology. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Electrospray and APCI Mass Analysis. AxisPharm. [Link]

-

Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. [Link]

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

-

Development and validation of LC‐QTOF‐MS/MS method for identification... of a genotoxic impurity... in ticagrelor API. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry, analysis of its molecular structure, and comparative data from structurally analogous pyrimidine derivatives. We delve into the theoretical underpinnings of solubility, examining the influence of solvent polarity, hydrogen bonding capacity, and temperature. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate and expand upon the predictive models presented herein. The content is structured to provide not just data, but a causal understanding of the solute-solvent interactions that govern the solubility of this compound, thereby facilitating informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (CAS No: 76574-37-3, Molecular Formula: C₆H₅ClN₄) is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific functionalization of this compound—an amino group, a chloro substituent, a methyl group, and a carbonitrile moiety—offers multiple reactive sites for molecular elaboration.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences the entire drug development pipeline.[1][2] From the initial stages of reaction engineering and product purification to the final formulation and bioavailability of the drug product, understanding and controlling solubility is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can result in low bioavailability, thereby diminishing the therapeutic efficacy of the final drug product.

This guide aims to provide a deep, actionable understanding of the solubility characteristics of this compound in a range of common organic solvents.

Molecular Structure Analysis and Predicted Solubility Profile

A thorough examination of the molecular structure of this compound is fundamental to predicting its solubility behavior.

Key Structural Features:

-

Pyrimidine Core: The heterocyclic aromatic ring is inherently polar due to the presence of two nitrogen atoms.

-

Amino Group (-NH₂): This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor.[3] This significantly influences its interaction with protic and other hydrogen-bonding solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity through induction and can participate in weaker dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that can influence solubility in nonpolar solvents through van der Waals forces.

-

Carbonitrile Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor.

Hydrogen Bonding Potential

The presence of both a primary amine and a nitrile group, in addition to the ring nitrogens, endows this compound with significant hydrogen bonding capabilities. The amino group can donate two hydrogen bonds, while the nitrogen of the nitrile group and the ring nitrogens can act as hydrogen bond acceptors. This suggests that the compound will exhibit favorable solubility in solvents that are themselves strong hydrogen bond donors or acceptors.

Polarity and the "Like Dissolves Like" Principle

The combination of polar functional groups (amino, chloro, carbonitrile) and the heterocyclic pyrimidine ring results in a molecule with considerable overall polarity. According to the principle of "like dissolves like," it is predicted that this compound will be more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and by drawing parallels with related pyrimidine derivatives for which solubility data is available, we can predict the solubility of this compound in a range of organic solvents. For instance, studies on other substituted pyrimidines have shown high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, high polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, very high polarity. |

| Acetonitrile | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor, polar. |

| Acetone | Polar Aprotic | Moderate | Good hydrogen bond acceptor, moderate polarity. |

| Ethanol | Polar Protic | Moderate | Acts as both a hydrogen bond donor and acceptor. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but more polar. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Hydrogen bond acceptor, but lower polarity. |

| Dichloromethane (DCM) | Nonpolar | Low | Primarily dipole-dipole interactions. |

| Toluene | Nonpolar | Very Low | Primarily van der Waals interactions. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility: A Validating Protocol

To empirically validate the predicted solubility profile, a robust and reliable experimental method is essential. The equilibrium shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the thermodynamic solubility of a solid in a liquid.[4][5][6][7]

Principle of the Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to ensure that the dissolution and precipitation rates are equal. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined.

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, filter the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved particles.

-

Sample Collection: Collect a precise volume of the clear filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a vial for HPLC analysis).

-

Solvent Evaporation (for Gravimetric Analysis): Carefully evaporate the solvent from the collected filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven and accurately weigh the amount of dissolved solid.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

High-Throughput Screening Alternative: Laser Nephelometry

For rapid screening of solubility in multiple solvents, laser nephelometry offers a high-throughput alternative.[8][9][10][11] This technique measures the light scattered by undissolved particles in a solution. A series of solutions with increasing concentrations of the compound are prepared, and the point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Causality of Solubility: Solvent Properties and Intermolecular Forces

The observed solubility of this compound in different organic solvents can be rationalized by considering the interplay of solvent properties and the fundamental intermolecular forces.

// Central Node Solubility [label="Solubility of\n4-Amino-6-chloro-2-\nmethylpyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors SoluteProps [label="Solute Properties", fillcolor="#FBBC05", fontcolor="#202124"]; SolventProps [label="Solvent Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solute Sub-properties Polarity [label="Polarity", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Hbond [label="Hydrogen Bonding\n(Donor & Acceptor)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; MW [label="Molecular Weight", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solvent Sub-properties SolventPolarity [label="Polarity", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventHbond [label="Hydrogen Bonding\n(Donor & Acceptor)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections SoluteProps -> Solubility; SolventProps -> Solubility; Temp -> Solubility;

SoluteProps -> Polarity; SoluteProps -> Hbond; SoluteProps -> MW;

SolventProps -> SolventPolarity; SolventProps -> SolventHbond; } dot Caption: Factors influencing the solubility of the target compound.

The Role of Solvent Polarity

Solvents can be broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, arising from an uneven distribution of electron density. Polar solutes, like our target compound, tend to dissolve in polar solvents because the dipole-dipole interactions between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

The Impact of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction. Solvents that can act as hydrogen bond donors (e.g., alcohols like methanol and ethanol) or acceptors (e.g., DMF, DMSO, acetone) will have a strong affinity for this compound, which can both donate and accept hydrogen bonds. This is a primary reason for its predicted higher solubility in these types of solvents.

The Influence of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid. Increased temperature provides this energy, favoring the dissolution process. It is crucial to control and report the temperature at which solubility measurements are made.

Conclusion and Recommendations for Researchers

It is predicted that this compound will exhibit high solubility in polar aprotic solvents such as DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in nonpolar solvents.

Recommendations:

-

Experimental Verification: Researchers are strongly encouraged to experimentally determine the solubility of this compound in their solvents of interest using a validated method such as the equilibrium shake-flask protocol detailed in this guide.

-

Solvent Selection for Synthesis: For synthetic procedures, polar aprotic solvents like DMF or acetonitrile are likely to be good choices for achieving homogeneous reaction mixtures.

-

Purification Considerations: The differential solubility of this compound in various solvents can be exploited for purification by crystallization. A solvent in which the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures would be an ideal candidate for recrystallization.

-

Formulation Development: For formulation purposes, a thorough understanding of the solubility in various pharmaceutically acceptable solvents and co-solvent systems will be necessary.

This technical guide provides a solid foundation for understanding and predicting the solubility of this compound. By combining the theoretical insights with empirical data, researchers can optimize their processes and accelerate their research and development efforts.

References

-

Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

PubMed. (2024). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

JRC Publications Repository. (2015). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpreting Solubility Curves. Retrieved from [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. Retrieved from [Link]

-